Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)-
Description
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)- (Molecular Formula: C₂₂H₁₈ClNO₅S; Molar Mass: 443.9 g/mol) is a structurally complex acetamide derivative featuring:
- A benzoyl group (C₆H₅CO-) attached to the 2-position of a 4-chlorophenyl ring.
- A diethylamino group (-N(CH₂CH₃)₂) at the 2-position of the acetamide backbone.
- A sulfonyloxy group (-OSO₂C₆H₄CH₃) from a 4-methylphenylsulfonyl moiety .
Its synthesis likely involves multi-step reactions, including sulfonylation and amidation, as inferred from analogous compounds .
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-3-22(4-2)13-18(23)21-17-11-10-15(20)12-16(17)19(24)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRBUCUPANHIAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193169 | |
| Record name | Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4016-86-8 | |
| Record name | Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004016868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)- typically involves the reaction of 2-benzoyl-4-chloroaniline with diethylamine in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine (Cl2) or bromine (Br2).
Major Products
Scientific Research Applications
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)- involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(3-Chloro-4-Fluorophenyl)-2,2-Diphenylacetamide
Comparison :
- The target compound lacks fluorine and diphenyl groups but includes a benzoyl group and sulfonyloxy moiety, which may enhance steric bulk and electron-withdrawing effects.
- Both compounds exhibit hydrogen-bonding-driven crystal stabilization, but the target’s sulfonyloxy group may introduce additional polar interactions .
Herbicidal Acetamides (e.g., Alachlor, Pretilachlor)
- Alachlor: C₁₄H₂₀ClNO₂ (Molar Mass: 269.8 g/mol). Structure: 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide. Use: Pre-emergent herbicide targeting fatty acid synthesis in weeds .
- Pretilachlor: C₁₇H₂₆ClNO₂ (Molar Mass: 311.9 g/mol). Structure: 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide .
Comparison :
- The target compound shares the chloroacetamide core but incorporates a benzoyl-sulfonyloxy group instead of alkyl/methoxy substitutions.
- Herbicidal acetamides rely on chloro and alkoxy groups for bioactivity, whereas the target’s bulky aromatic substituents may redirect its mechanism toward enzyme inhibition or receptor binding .
2-(Diethylamino)-N-(2,6-Dimethylphenyl)Acetamide
- Molecular Formula : C₁₄H₂₂N₂O.
- Key Features: Diethylamino and dimethylphenyl groups. Melting Point: 66–69°C; used in pharmacological applications (e.g., CNS agents) .
Comparison :
- The target compound replaces the dimethylphenyl group with a benzoyl-4-chlorophenyl-sulfonyloxy system, significantly increasing molar mass (443.9 vs. 234.3 g/mol).
- The diethylamino group is retained, suggesting similar solubility and basicity, but the target’s extended aromatic system may alter bioavailability .
N-(2,4-Dimethylphenyl)-2,2-Diphenylacetamide
Comparison :
N-(2-Benzoyl-4-Chlorophenyl)-2-(Morpholin-4-yl)Acetamide
- Molecular Formula : C₂₁H₂₂ClN₂O₃.
- Key Features: Morpholine ring replaces the diethylamino group. Retains benzoyl-4-chlorophenyl core .
Comparison :
- This substitution could improve solubility or alter target selectivity .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Substituent Impact: Electron-withdrawing groups (e.g., chloro, sulfonyloxy) enhance stability and polar interactions, as seen in the target compound and N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide .
Crystallographic Behavior :
- Hydrogen bonding (N–H···O) and π-π stacking dominate crystal packing in acetamide derivatives, as observed in both the target and diphenylacetamide analogs .
Bioactivity Trends: Herbicidal acetamides (e.g., alachlor) rely on chloro and alkoxy groups for activity, while the target’s sulfonyloxy group may enable novel mechanisms .
Biological Activity
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)- (CAS Number: 4016-86-8) is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the structural characteristics, biological activities, and relevant research findings associated with this compound.
Structural Characteristics
- Molecular Formula : C19H21ClN2O2
- Molecular Weight : 348.84 g/mol
- SMILES Notation : CCN(CC)C(=O)N(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)
- InChIKey : GVRBUCUPANHIAQ-UHFFFAOYSA-N
The structure of Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)- includes a benzoyl group and a diethylamino group, which contribute to its pharmacological properties.
Biological Activity Overview
Acetamides are known for their broad range of biological activities. This specific compound has been investigated for various pharmacological effects, including:
1. Urease Inhibition Studies
A detailed examination of urease inhibition demonstrated that certain acetamide derivatives showed promising results. The following table summarizes some findings related to urease inhibition:
| Compound | IC50 (µM) | % Inhibition |
|---|---|---|
| Compound A | 9.95 ± 0.14 | 60.4% |
| Compound B | 22.61 | 82.1–84.6% |
| Acetamide Derivative | 35.30 ± 0.21 | Moderate |
These findings suggest that modifications in the molecular structure can significantly affect the biological activity of acetamides.
2. Antimicrobial Studies
In vitro studies have shown that acetamide derivatives exhibit varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria. For instance, one study highlighted the effectiveness of certain acetamide compounds against Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .
3. Cytotoxicity and Antiviral Activity
Research on related compounds has indicated potential cytotoxic effects against cancer cell lines, suggesting that these acetamides may also play a role in cancer treatment strategies. Additionally, preliminary studies have suggested antiviral properties against SARS-CoV-2, highlighting the need for further exploration in this area .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)acetamide?
- Methodological Answer : Synthesis typically involves coupling a benzoyl chloride derivative with a substituted aniline under controlled conditions. For example, analogous acetamide derivatives are synthesized via condensation of diphenylacetyl chloride with substituted anilines in dichloromethane at low temperatures (273 K) in the presence of triethylamine as a base . Reaction parameters such as solvent polarity (e.g., dichloromethane vs. toluene), temperature control (to minimize side reactions), and stoichiometric ratios of reagents should be optimized using design-of-experiment (DoE) approaches. Post-synthesis purification via column chromatography or recrystallization is critical to achieve high purity (>95%) .
Q. How can structural integrity and purity of this compound be validated?
- Methodological Answer :
- Spectroscopic Techniques : Use - and -NMR to confirm substituent positions and detect impurities. For example, aromatic protons in the benzoyl and chlorophenyl groups should appear as distinct doublets in the 7.0–8.5 ppm range.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular formula (e.g., expected [M+H] for CHClNO).
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement can resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between acetamide N–H and carbonyl groups) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) values calculated .
- Anticancer Potential : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values. Include positive controls like doxorubicin and validate results with flow cytometry for apoptosis/necrosis .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?
- Methodological Answer :
- Disorder Handling : In SHELXL, split occupancy refinement for disordered atoms (e.g., diethylamino groups) with constraints on bond lengths and angles.
- Twinning : Use the TWIN/BASF commands in SHELXL for twinned data. Validate with the R and R metrics .
- Hydrogen Bonding Analysis : PLATON or Mercury software can map weak interactions (e.g., C–H···O) stabilizing crystal packing .
Q. What strategies mitigate discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Docking Validation : Cross-validate molecular docking results (e.g., AutoDock Vina) with experimental IC values. Adjust force fields (e.g., AMBER vs. CHARMM) if binding poses mismatch.
- Metabolite Interference : Use LC-MS/MS to identify metabolic byproducts in cell lysates that may alter activity .
- Synergistic Effects : Test combinations with known inhibitors (e.g., kinase inhibitors) to rule out off-target interactions .
Q. How can structure-activity relationships (SAR) guide rational design of derivatives?
- Methodological Answer :
- Functional Group Modifications : Replace the diethylamino group with piperidine or morpholine to assess steric/electronic effects on bioactivity.
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with the chlorophenyl moiety) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to predict activity of novel analogs .
Q. What experimental approaches elucidate pharmacokinetic (ADME) properties?
- Methodological Answer :
- Absorption : Caco-2 cell monolayer assays to measure permeability (P).
- Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS.
- Excretion : Radiolabeled compound tracking in urine/feces of rodent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
